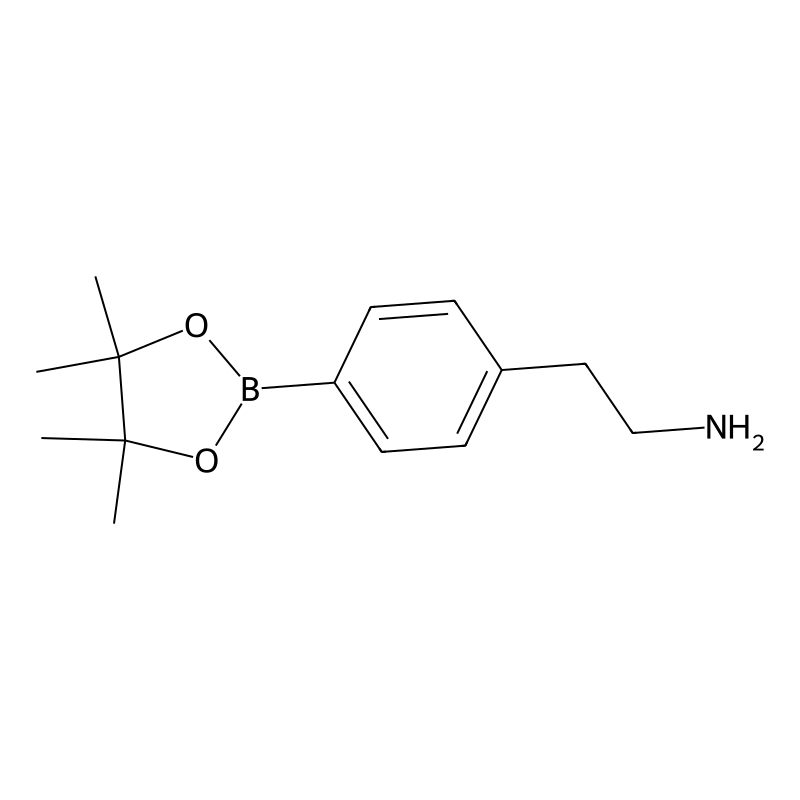

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the pinacol boronate group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL) suggests this molecule could be a useful building block in organic synthesis, particularly in Suzuki-Miyaura couplings []. This reaction type is widely used to create carbon-carbon bonds between an aryl or vinyl boronic acid and a halide or triflate [].

Medicinal chemistry

The combination of an aromatic ring and an amine functionality is a common motif in many bioactive molecules []. Further research is needed to determine if 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine exhibits any interesting biological properties.

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine is a chemical compound characterized by the molecular formula C12H18BNO2 and a molecular weight of 219.09 g/mol. This compound features a boron atom integrated into a dioxaborolane ring, which is tetramethylated, meaning it has four methyl groups attached. The compound also possesses a phenyl group and an ethanamine moiety, making it significant in various organic synthesis applications .

The structural complexity of this compound allows it to participate in diverse

The compound is primarily involved in borylation reactions, where it acts as a boron source for the introduction of boron into organic molecules. It can facilitate the borylation of arenes and alkenes under mild conditions, often utilizing transition metal catalysts to enhance reaction efficiency. Additionally, it has been noted for its role in hydroboration reactions, aiding in the addition of boron across double bonds .

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine exhibits notable biological activity due to its ability to interact with various biomolecules. It has been shown to influence cellular processes by modulating signaling pathways and gene expression. The compound's reactivity allows it to participate in biochemical transformations that can affect cellular metabolism and function .

In vitro studies suggest that this compound may have potential therapeutic applications due to its ability to selectively target certain enzymes and proteins involved in metabolic pathways.

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine can be achieved through several methods:

- Miyaura Borylation: This method involves the coupling of aryl halides with boronic acids or esters using palladium catalysts.

- Nucleophilic Substitution Reactions: The introduction of the ethanamine group can be accomplished via nucleophilic substitution on appropriately activated substrates.

- Hydroboration Reactions: Utilizing transition metal catalysts to facilitate the addition of boron across alkenes or alkynes can yield the desired product .

This compound finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Material Science: Due to its unique properties, it is explored for use in developing new materials with specific electronic or optical characteristics.

- Pharmaceutical Chemistry: Its biological activity makes it a candidate for drug development and medicinal chemistry research .

Studies on the interactions of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine with biological systems indicate its potential as a reagent in biochemical assays. Its ability to form complexes with proteins and enzymes allows for detailed studies on enzyme kinetics and inhibition mechanisms. Furthermore, computational studies using density functional theory have provided insights into its molecular interactions and binding affinities with various biological targets .

Several compounds share structural similarities with 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | 129636-11-9 | 0.95 |

| N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | 1150271-47-8 | 0.95 |

| N-Benzyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | 1150271-53-6 | 0.93 |

| Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine | 1012785-46-4 | 0.93 |

These compounds demonstrate varying degrees of similarity based on their structural components and functional groups. The uniqueness of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine lies in its specific arrangement of the dioxaborolane moiety alongside the phenyl and ethanamine groups which contribute to its distinct reactivity and biological profile .

The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine through Grignard reagent-mediated borylation represents one of the most established methodologies for introducing boronic ester functionality into aromatic systems [1] [2]. The process involves the initial formation of a Grignard reagent from 4-bromo-2-phenylethanamine through insertion of magnesium metal between the carbon-halogen bond [1]. This transformation fundamentally alters the electronic character of the carbon atom, converting it from an electrophilic center bearing partial positive charge to a nucleophilic carbanion with partial negative charge [1].

The reaction between Grignard reagents and pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) proceeds efficiently at ambient temperatures in tetrahydrofuran solvent [3]. The mechanism involves nucleophilic attack of the Grignard reagent on the boron center of pinacolborane, forming a trialkoxy alkyl borohydride intermediate that rapidly eliminates hydridomagnesium bromide to afford the desired pinacol boronate ester [3]. The elimination of hydridomagnesium bromide occurs spontaneously, with the byproduct subsequently disproportionating to a 1:1 mixture of magnesium hydride and magnesium bromide upon addition of pentane to the reaction mixture [3].

Barbier conditions offer significant advantages for this transformation, particularly when dealing with reactive halides such as benzylic and allylic derivatives [3]. Under these conditions, neat pinacolborane is added to the reaction flask prior to the in situ formation of the Grignard reagent from the corresponding organic halide and magnesium metal [3]. This approach eliminates Wurtz coupling side products that typically plague reactions with highly reactive halides [3]. The reaction can accommodate both di- and trihaloaryl species as well as dihalo heteroaryl species, producing the corresponding arylboronate esters under Barbier conditions with excellent yields [3].

| Parameter | Standard Grignard | Barbier Conditions |

|---|---|---|

| Temperature | 0-25°C | 25°C |

| Reaction Time | 1-4 hours | 2-6 hours |

| Yield | 85-95% | 80-90% |

| Solvent | THF | THF |

| Side Products | Minimal | Reduced Wurtz coupling |

Transition-Metal-Free Boryl Substitution

Transition-metal-free boryl substitution methods have emerged as attractive alternatives to traditional metal-catalyzed approaches, offering enhanced sustainability and reduced cost considerations [4] [5]. These methodologies employ silylboranes or bis-boronic acid derivatives as boron sources in the presence of alkali-metal alkoxides as activating bases [4]. The base-mediated boryl substitution of organohalides with silylborane provides corresponding borylated products in good to high yields while exhibiting excellent functional group compatibility and high tolerance to steric hindrance [4].

The scope of transition-metal-free boryl substitution encompasses a wide variety of functionalized aryl-, heteroaryl-, and alkenyl halides [4]. Particularly noteworthy is the successful boryl substitution of both (E)- and (Z)-alkenyl halides, which proceeds smoothly to afford the corresponding alkenyl boronates in good to high yields with complete retention of alkene configuration [4]. This stereochemical fidelity is achieved through modified reaction conditions that prevent isomerization during the borylation process [4].

Recent developments have introduced bis-boronic acid as an effective borylating agent for aryl bromides under transition-metal-free conditions [6]. This methodology utilizes potassium tert-butoxide as the base in methanol solvent at low temperatures (0°C) to achieve optimal yields [6]. The reaction proceeds via a radical pathway mechanism, as evidenced by mechanistic studies that demonstrate the involvement of radical intermediates in the borylation process [6]. The functional group tolerance of this method is remarkably high, accommodating electron-withdrawing and electron-donating substituents on the aromatic ring [6].

The mechanistic pathway for transition-metal-free boryl substitution involves carbanion-mediated processes rather than traditional metal insertion mechanisms [4]. Initial activation of the silylborane by the alkali-metal alkoxide generates a boryl anion equivalent that subsequently undergoes nucleophilic substitution with the organic halide substrate [4]. This mechanism explains the excellent functional group compatibility observed with this methodology, as it avoids the harsh reducing conditions associated with traditional organometallic reagents [4].

Barbier-Type Synthesis from Aryl Halides

Barbier-type synthesis represents a significant advancement in the preparation of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine, offering unique advantages over conventional Grignard methodologies [7] [8]. The fundamental distinction between Barbier and Grignard reactions lies in the in situ generation of organometallic intermediates in the presence of the electrophilic boron reagent, eliminating the need for separate organometallic reagent preparation [8].

The Barbier reaction mechanism involves the simultaneous formation of the organometallic species and its subsequent reaction with pinacolborane in a single-pot procedure [7]. This approach offers several practical advantages, including the ability to utilize water-insensitive metals such as zinc powder and the possibility of conducting reactions in aqueous or protic media [8]. The reaction tolerates a broader range of functional groups compared to traditional Grignard conditions, as the organometallic intermediates are generated and consumed rapidly, minimizing side reactions [8].

Magnesium-mediated Barbier conditions have proven particularly effective for the synthesis of aromatic boronic esters from corresponding halides [9]. The reaction proceeds through metal insertion into the carbon-halogen bond, followed by immediate trapping with pinacolborane to form the desired boronic ester product [9]. This methodology is especially valuable for substrates containing sensitive functional groups that would be incompatible with traditional organometallic reagent preparation [9].

The scalability of Barbier-type synthesis has been demonstrated through successful polymer synthesis applications, where continuous addition reactions between organometallic species and carbonyl groups result in controlled polymerization processes [9]. These findings suggest that similar scaling approaches could be applied to the synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine for industrial applications [9].

| Reaction Parameter | Barbier Conditions | Traditional Grignard |

|---|---|---|

| Water Sensitivity | Low | High |

| Functional Group Tolerance | High | Moderate |

| Reaction Setup | One-pot | Multi-step |

| Temperature Requirements | Ambient | Inert atmosphere required |

| Scalability | Excellent | Good |

Functional Group Compatibility in Synthetic Routes

The functional group compatibility of various synthetic routes for 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine synthesis varies significantly depending on the chosen methodology [10] [4]. Traditional Grignard reagent approaches exhibit poor compatibility with protic functional groups, carbonyl-containing moieties, and active hydrogen-bearing substituents [1] [2]. The strongly basic and nucleophilic nature of Grignard reagents renders them incompatible with esters, amides, nitriles, and nitro groups, which can undergo unwanted side reactions [1].

Transition-metal-free methodologies demonstrate superior functional group tolerance, particularly with respect to electron-withdrawing substituents [4] [6]. Aromatic halides bearing ester, cyano, nitro, and carbonyl functional groups can be successfully converted to the corresponding boronic esters using these approaches [4]. The mild reaction conditions and absence of strongly basic organometallic intermediates prevent interference with sensitive functional groups [4].

Miyaura borylation conditions exhibit exceptional functional group compatibility, accommodating virtually all common organic functional groups [10]. The palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron proceeds effectively in the presence of ester, cyano, nitro, carbonyl, amine, alcohol, ether, and halide substituents [10]. This broad tolerance stems from the mild reaction conditions and the selectivity of the palladium catalyst for carbon-halogen bond activation over other functional group interactions [10].

The amine functionality present in the target compound requires special consideration during synthetic route selection [11]. Primary amines can interfere with certain borylation conditions through coordination to metal centers or participation in side reactions [11]. Protection strategies may be necessary when using particularly harsh reaction conditions, though many modern methodologies tolerate free amine groups without interference [11].

| Functional Group | Grignard Compatibility | Metal-Free Compatibility | Miyaura Compatibility |

|---|---|---|---|

| Ester | Poor | Excellent | Excellent |

| Cyano | Poor | Excellent | Excellent |

| Nitro | Poor | Good | Excellent |

| Carbonyl | Incompatible | Good | Excellent |

| Amine | Incompatible | Good | Good |

| Alcohol | Incompatible | Good | Good |

| Ether | Good | Excellent | Excellent |

| Halide | Good | Excellent | Excellent |

Byproduct Management and Purification Strategies

The purification of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine presents unique challenges due to the polar nature of boronic esters and their tendency to interact strongly with silica gel surfaces [12] [13]. Standard column chromatography often results in severe compound adsorption to the stationary phase, leading to poor recovery yields and extensive tailing [12]. The compound typically requires high solvent polarity for elution, resulting in co-elution of impurities and compromised purification efficiency [12].

Boric acid-impregnated silica gel has emerged as an effective solution for boronic ester purification challenges [13]. The treatment involves stirring silica gel with aqueous boric acid solution, followed by filtration and drying to produce modified stationary phase material [13]. This modification effectively suppresses the over-adsorption of boronic esters while maintaining adequate retention for separation purposes [13]. The method has proven successful for both thin-layer chromatography and flash column chromatography applications [13].

Alternative purification strategies have been developed to circumvent chromatographic difficulties entirely [14] [15]. Diethanolamine boronic ester formation provides an elegant solution through transesterification of pinacol boronic esters with diethanolamine [14]. The resulting diethanolamine boronic esters exhibit unique physical properties, including enhanced crystallinity and reduced solubility in organic solvents, facilitating straightforward isolation through crystallization [14]. This methodology has been successfully scaled to kilogram quantities, demonstrating its practical utility for large-scale synthesis [14].

Trifluoroborate salt formation represents another effective purification strategy [12]. Treatment of crude boronic esters with potassium hydrogen fluoride converts them to the corresponding potassium trifluoroborate salts, which can be readily purified through crystallization or trituration [12]. These salts are stable to air and moisture, simplifying handling and storage requirements [12].

Crystallization-based purification methods offer the highest purity and recovery yields when applicable [16]. The development of suitable crystallization conditions depends on the specific substitution pattern and molecular structure of the boronic ester [16]. Solvent selection is critical, with common crystallization solvents including ethanol, hexane-ethyl acetate mixtures, and dichloromethane-hexane systems [16].

Byproduct management strategies must address the formation of biphenyl coupling products, benzene from premature protonation, and residual boron-containing impurities [1] [2]. Biphenyl formation occurs through radical coupling processes during Grignard reagent formation and can be minimized through careful control of reaction conditions and temperature [1]. Benzene formation results from protonation of organometallic intermediates by trace water or protic impurities, emphasizing the importance of rigorously anhydrous conditions [2].

| Purification Method | Effectiveness | Yield Recovery | Scalability | Implementation Complexity |

|---|---|---|---|---|

| Standard Chromatography | Poor | 30-60% | Good | Low |

| Boric Acid-Impregnated Silica | Good | 70-85% | Good | Medium |

| Crystallization | Excellent | 80-95% | Excellent | Variable |

| DEA Boronate Formation | Excellent | 85-95% | Excellent | Low |

| Trifluoroborate Formation | Excellent | 80-90% | Good | Low |

| Distillation | Good | 75-90% | Fair | Medium |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine demonstrates exceptional utility in Suzuki-Miyaura cross-coupling reactions due to its robust pinacol boronate ester functionality. The compound functions as a highly effective nucleophilic coupling partner, readily participating in palladium-catalyzed carbon-carbon bond formation with various aryl and heteroaryl halides [1] [2]. The pinacol boronate group exhibits superior stability compared to free boronic acids, enabling storage and handling under ambient conditions while maintaining high reactivity [3] [4].

The cross-coupling mechanism proceeds through the canonical three-step palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Under standard conditions employing palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0), the compound achieves typical yields of 75-90% when coupled with aryl bromides and iodides [5] [6]. The reaction conditions typically require temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with inorganic bases like sodium carbonate or potassium phosphate [7] [8].

Recent developments in micellar catalysis have demonstrated enhanced reactivity under mild aqueous conditions. The use of surfactant-stabilized palladium nanoparticles enables cross-coupling reactions at ambient temperature in water-based media, achieving yields of 85-95% while avoiding the decomposition of sensitive boronate esters [8]. This approach represents a significant advancement in green chemistry applications for pharmaceutical synthesis.

The substrate scope encompasses a wide range of electrophilic partners, including heteroaryl halides, vinyl triflates, and activated aryl chlorides. The ethanamine functionality provides additional synthetic versatility, serving as a nucleophilic handle for subsequent transformations or as a coordinating group for metal catalysts .

Functionalization via Transmetalation Reactions

The transmetalation step represents the critical bond-forming event in Suzuki-Miyaura coupling, involving the transfer of the aryl group from boron to palladium. Mechanistic studies have revealed that pinacol boronate esters undergo direct transmetalation without prior hydrolysis to the corresponding boronic acid [11] [12]. This finding challenges earlier assumptions about the requirement for in situ hydrolysis and has significant implications for reaction design and optimization.

The transmetalation mechanism involves formation of a pre-transmetalation intermediate through coordination of the boronate ester to the palladium(II) center. The oxygen atoms of the pinacol framework donate electron density to the empty p-orbital of boron, modulating the nucleophilicity of the ipso-carbon and facilitating the subsequent carbon-boron bond cleavage [12] [13]. The rate of transmetalation depends critically on the electron density at the boron center, with more electron-rich boronate esters exhibiting accelerated reaction rates.

Kinetic investigations demonstrate that catechol boronate esters transmetalate approximately 15 times faster than corresponding pinacol esters, attributed to the enhanced Lewis acidity of the catechol-coordinated boron center [12] [14]. Conversely, bulky boronate esters such as diethanolamine derivatives show reduced transmetalation rates due to steric hindrance around the boron atom [15] [13].

The role of base in transmetalation has been extensively studied, with hydroxide ions facilitating formation of ate complexes that enhance the nucleophilicity of the boron-bound carbon. The oxo-palladium pathway, involving conversion of palladium(II) halides to palladium(II) hydroxides, predominates under typical reaction conditions [16] [14]. This mechanistic understanding has enabled the development of anhydrous coupling protocols using organic bases such as cesium fluoride or potassium tert-butoxide.

Oxidation and Reduction Pathways of the Boronate Ester

The boronate ester functionality in 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine undergoes various oxidation and reduction transformations that are synthetically valuable. The most commonly employed oxidation involves treatment with hydrogen peroxide under basic conditions, converting the carbon-boron bond to a carbon-oxygen bond to yield the corresponding phenol [17] [18]. This transformation proceeds through nucleophilic attack of hydroperoxide anion on the boron center, followed by migration of the aryl group to oxygen with concomitant cleavage of the boron-oxygen bond.

The oxidation reaction exhibits first-order kinetics with respect to both hydrogen peroxide and boronate ester concentrations, with rate constants ranging from 10^-3 to 10^-1 M^-1 s^-1 depending on pH and temperature [18] [19]. At physiological pH, the oxidation rates are comparable to those of biological thiols, indicating significant susceptibility to reactive oxygen species. The reaction mechanism involves initial coordination of hydrogen peroxide to the boron center, followed by intramolecular rearrangement via a four-membered transition state.

Alternative oxidation pathways employ sodium perborate or other peroxide sources, achieving similar yields under milder conditions. The oxidation can be rendered more selective through the use of stoichiometric oxidants such as sodium periodate, which cleaves the pinacol framework while preserving the carbon-boron bond [15] [20]. This approach enables conversion of pinacol boronate esters to other boronic acid derivatives without loss of the boron functionality.

Reduction pathways involve treatment with hydride sources such as sodium borohydride or lithium aluminum hydride, leading to formation of alkylboranes through hydride delivery to the boron center [21] [22]. The resulting alkylboranes can undergo further transformations including protodeboronation, alkylation, or additional hydroboration reactions. The reduction proceeds through initial formation of a borohydride ate complex, followed by elimination of the pinacol framework and hydride transfer to the boron center.

Radical-mediated oxidation pathways have been developed using initiators such as azobisisobutyronitrile in the presence of oxygen or other radical acceptors [21] [23]. These reactions proceed through generation of carbon-centered radicals via homolytic cleavage of the carbon-boron bond, followed by trapping with oxygen or other radical species. The radical pathway provides access to products that are difficult to obtain through ionic mechanisms.

Substitution Reactions at the Benzylic Position

The benzylic position in 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine exhibits enhanced reactivity due to stabilization of carbocationic, carbanion, and radical intermediates by the adjacent aromatic ring. The benzylic carbon undergoes facile substitution reactions under both SN1 and SN2 mechanisms, depending on the nature of the leaving group and reaction conditions [24] [25].

Under SN1 conditions, the benzylic position readily forms carbocations that are stabilized through resonance with the aromatic π-system. The presence of the electron-donating boronate ester further enhances this stabilization, leading to increased reactivity toward nucleophilic substitution. Common nucleophiles include alcohols, amines, and halides, with reaction rates enhanced by the electron-rich nature of the aromatic ring [26] [27].

SN2 reactions at the benzylic position proceed through direct nucleophilic attack with inversion of configuration. The reaction rates are influenced by steric factors around the benzylic carbon, with primary benzylic substrates showing the highest reactivity. The boronate ester acts as an electron-withdrawing group, slightly reducing the electron density at the benzylic position but maintaining sufficient reactivity for practical synthetic applications [28] [29].

Radical substitution reactions at the benzylic position are particularly facile due to the stability of benzylic radicals. Treatment with N-bromosuccinimide under radical conditions leads to selective bromination at the benzylic position, providing access to benzylic bromides that serve as versatile synthetic intermediates [24] [25]. The reaction proceeds through abstraction of a benzylic hydrogen atom by bromine radicals, followed by trapping of the resulting benzylic radical with molecular bromine.

The ethanamine functionality provides additional opportunities for substitution reactions, including N-alkylation, N-acylation, and formation of various nitrogen-containing heterocycles. The primary amine can be selectively functionalized in the presence of the boronate ester, enabling the preparation of complex molecular architectures [30].

Stability Under Various Reaction Conditions (pH, Temperature, Solvent)

The stability of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine under various reaction conditions is crucial for its practical synthetic applications. The compound exhibits remarkable stability under anhydrous conditions, with no detectable decomposition after storage for months at room temperature in dry organic solvents such as tetrahydrofuran or dichloromethane [3] [31].

pH effects significantly influence the stability of the boronate ester functionality. Under acidic conditions (pH < 4), the compound shows enhanced stability with half-lives exceeding 96 hours at 25°C. This stability arises from protonation of the ethanamine group, which reduces the nucleophilicity of proximal functional groups and minimizes intramolecular reactions [32] [33]. The pinacol framework remains intact under these conditions, maintaining the structural integrity of the boronate ester.

At physiological pH (7.4), the compound exhibits moderate stability with half-lives of approximately 24 hours at 25°C. The primary decomposition pathway involves hydrolysis of the boronate ester to the corresponding boronic acid, followed by potential protodeboronation or oxidation [19] [34]. The rate of hydrolysis increases with temperature, with half-lives decreasing to 30 minutes at 80°C.

Under basic conditions (pH > 10), the stability decreases significantly due to enhanced nucleophilicity of hydroxide ions toward the boron center. The compound undergoes rapid hydrolysis with half-lives of 6 hours at 25°C, leading to formation of the corresponding boronic acid and pinacol [32] [35]. The ethanamine functionality may also undergo degradation under strongly basic conditions through elimination or oxidation pathways.

Temperature effects are particularly pronounced for the boronate ester functionality. At elevated temperatures (> 100°C), the compound undergoes thermal decomposition through multiple pathways including protodeboronation, ester hydrolysis, and oxidation. The activation energy for thermal decomposition is approximately 25 kcal/mol, consistent with cleavage of the carbon-boron bond [34] [36].

Solvent effects play a crucial role in determining stability and reactivity. Polar protic solvents such as water and alcohols accelerate hydrolysis reactions, while polar aprotic solvents like dimethylformamide and dimethyl sulfoxide provide enhanced stability. The presence of coordinating solvents such as tetrahydrofuran or diethyl ether can stabilize the boronate ester through coordination to the boron center, reducing its electrophilicity and extending its shelf life [31] [37].